molecular formula C7H8O2 B1582322 5-Ethyl-2-furaldehyde CAS No. 23074-10-4

5-Ethyl-2-furaldehyde

Cat. No.: B1582322
CAS No.: 23074-10-4
M. Wt: 124.14 g/mol
InChI Key: XADGZBXFWQHBDB-UHFFFAOYSA-N
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Description

5-Ethyl-2-furaldehyde, also known as 5-ethylfurfural or 5-ethyl-2-furancarboxaldehyde, is an organic compound with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol . This compound is a derivative of furan and contains an aldehyde functional group, making it a valuable intermediate in various chemical processes.

Safety and Hazards

5-Ethyl-2-furaldehyde is a combustible liquid . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge .

Biochemical Analysis

Biochemical Properties

Furfural, a related compound, has been shown to undergo various reactions, including the formation of di-furyl ketonic aldehyde and trifurylic dialdehyde in the initial stages of polymerisation . It’s plausible that 5-Ethyl-2-furaldehyde may exhibit similar reactivity patterns.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It’s possible that it may be involved in similar pathways as other furanic compounds. For instance, furfural is known to undergo various transformations, including reduction to furfuryl alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-furaldehyde is unique due to its ethyl substitution at the 5-position, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-ethylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADGZBXFWQHBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177643
Record name 5-Ethyl-2-furaldehyde
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23074-10-4
Record name 5-Ethyl-2-furaldehyde
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Record name 5-Ethyl-2-furaldehyde
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Record name 5-Ethyl-2-furaldehyde
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Record name 5-ethyl-2-furaldehyde
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Record name 5-Ethyl-2-furaldehyde
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Synthesis routes and methods

Procedure details

A sample of DMF (9.3 mL, 120 mmol) was cooled to 0° C. and POCl3 (3.37 g, 22 mmol) was added, the mixture was stirred for 1 hour at 0° C., then 2-ethyl furan (1.92 g, 20 mmol) was added. The reaction was quenched by pouring onto ice, and the mixture was stirred for 18 hours. The mixture was extracted with hexane, which was dried over MgSO4 and concentrated to give 1.71 g of the title compound (used without further purification).
Name
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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